molecular formula C7H11F2NO2 B1432647 2-(4,4-Difluoropiperidin-1-yl)acetic acid CAS No. 1627998-04-2

2-(4,4-Difluoropiperidin-1-yl)acetic acid

Cat. No. B1432647
M. Wt: 179.16 g/mol
InChI Key: UGJLASMURDCZAZ-UHFFFAOYSA-N
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Description

2-(4,4-Difluoropiperidin-1-yl)acetic acid is a chemical compound with the molecular formula C7H11F2NO2 and a molecular weight of 179.17 .


Molecular Structure Analysis

The InChI code for 2-(4,4-Difluoropiperidin-1-yl)acetic acid is 1S/C7H11F2NO2/c8-7(9)1-3-10(4-2-7)5-6(11)12/h1-5H2,(H,11,12) . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

2-(4,4-Difluoropiperidin-1-yl)acetic acid is a solid substance . More detailed physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.

Scientific Research Applications

  • Gamma-Secretase Modulators : A study explored difluoropiperidine acetic acids as modulators of gamma-secretase. This research focused on the synthesis of 2-aryl-3,3-difluoropiperidine analogs and their selective lowering of Abeta42 in a mouse model of APP processing, without exhibiting Notch-related effects in a safety study (Stanton et al., 2010).

  • Synthesis of Difluoropiperidines : Another paper described a new synthetic pathway towards valuable 3,3-difluoropiperidines, starting from delta-chloro-alpha,alpha-difluoroimines. This methodology also enabled the first synthesis of N-protected 3,3-difluoropipecolic acid, a new fluorinated amino acid (Verniest et al., 2008).

  • Biological Activities of Triazole Derivatives : Research on esthers of 2-(1,2,4-triazoles-3-iltio)acetic acids found that compounds of this class exhibit analgesic, neuroleptic, diuretic, anti-inflammatory, and mild antimicrobial activities. They can also be intermediates for synthesizing various other compounds (Salionov, 2015).

  • Synthesis of Substituted Difluoropiperidines : A study focused on synthetic strategies for 4-substituted 3,3-difluoropiperidines, useful for creating N-protected fluorinated gamma-amino acids and dihydroxypiperidines, indicating potential for medicinal chemistry applications (Surmont et al., 2010).

  • Allosteric HIV-1 Integrase Inhibitors : 2-(Quinolin-3-yl)-acetic-acid derivatives were found to be effective allosteric integrase inhibitors, blocking multiple steps of HIV-1 integration. This suggests their potential in developing potent antiretroviral compounds (Kessl et al., 2012).

  • Continuous Flow Carboxylation Process : A continuous flow process for carboxylation of N-Boc-4,4-difluoropiperidine was reported, highlighting its use in large-scale preparation and medicinal chemistry research (Kestemont et al., 2021).

  • Conformational Analysis via NMR Spectroscopy : The conformational equilibria and equilibration of 4,4-difluoropiperidine were analyzed using fluorine magnetic resonance spectroscopy, providing insights into the activation energy and free-energy differences of different forms (Yousif & Roberts, 1968).

properties

IUPAC Name

2-(4,4-difluoropiperidin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2NO2/c8-7(9)1-3-10(4-2-7)5-6(11)12/h1-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGJLASMURDCZAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,4-Difluoropiperidin-1-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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